molecular formula C12H14ClF3O B14049652 1-(3-Chloropropyl)-3-ethyl-5-(trifluoromethoxy)benzene

1-(3-Chloropropyl)-3-ethyl-5-(trifluoromethoxy)benzene

Cat. No.: B14049652
M. Wt: 266.68 g/mol
InChI Key: GRFWHXUIIQVZFF-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-3-ethyl-5-(trifluoromethoxy)benzene is an organic compound characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, an ethyl group, and a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropropyl)-3-ethyl-5-(trifluoromethoxy)benzene typically involves the reaction of 3-(trifluoromethoxy)benzene with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or tetrahydrofuran (THF) under reflux conditions. The product is then purified using techniques such as column chromatography or recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloropropyl)-3-ethyl-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The trifluoromethoxy group can be reduced to a trifluoromethyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

  • Substitution reactions yield derivatives with different functional groups replacing the chlorine atom.
  • Oxidation reactions produce aldehydes or carboxylic acids.
  • Reduction reactions result in the formation of trifluoromethyl derivatives.

Scientific Research Applications

1-(3-Chloropropyl)-3-ethyl-5-(trifluoromethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-3-ethyl-5-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-(3-Chloropropyl)-3-ethyl-5-(trifluoromethoxy)benzene is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic properties and enhances its lipophilicity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.

Properties

Molecular Formula

C12H14ClF3O

Molecular Weight

266.68 g/mol

IUPAC Name

1-(3-chloropropyl)-3-ethyl-5-(trifluoromethoxy)benzene

InChI

InChI=1S/C12H14ClF3O/c1-2-9-6-10(4-3-5-13)8-11(7-9)17-12(14,15)16/h6-8H,2-5H2,1H3

InChI Key

GRFWHXUIIQVZFF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)OC(F)(F)F)CCCCl

Origin of Product

United States

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